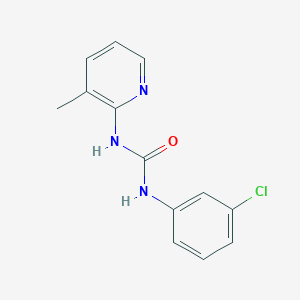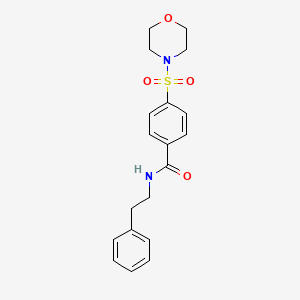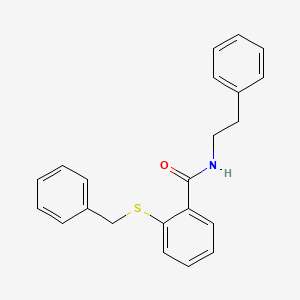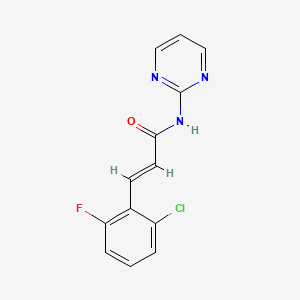![molecular formula C16H18O3 B5846466 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5846466.png)
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, also known as HU-308, is a synthetic cannabinoid compound that has been studied for its potential therapeutic effects. It belongs to the family of cannabinoids that interact with the endocannabinoid system in the body.
Wirkmechanismus
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer effects.
Biochemical and Physiological Effects:
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, reducing pain, and potentially inhibiting the growth of cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can contribute to oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in lab experiments is its selectivity for CB2 receptors, which allows researchers to study the effects of CB2 activation specifically. However, one limitation is that 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
Zukünftige Richtungen
There are several potential future directions for research on 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one and other synthetic cannabinoids. One area of interest is the development of more selective CB2 agonists, which could have therapeutic benefits without the psychoactive effects associated with CB1 activation. Another area of interest is the potential use of synthetic cannabinoids in cancer therapy, either alone or in combination with other treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one and other synthetic cannabinoids, and to identify any potential risks or limitations of their use.
Synthesemethoden
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can be synthesized using a variety of methods, including the reaction of 2-methyl-4-(1-methoxy-1-methylethyl)phenol with 5-bromo-1-pentene, followed by a cyclization reaction in the presence of a base. Another method involves the reaction of 2-methyl-4-(1-methoxy-1-methylethyl)phenol with 1,3-cyclohexadiene in the presence of a Lewis acid.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been studied for its potential therapeutic effects in a variety of medical conditions, including pain, inflammation, and cancer. It has been shown to have anti-inflammatory effects in animal models of inflammation, and to reduce pain and inflammation in models of neuropathic pain. 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has also been studied for its potential anti-cancer effects, with some studies suggesting that it may inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-methoxy-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-10-14(18-2)9-8-12-11-6-4-3-5-7-13(11)16(17)19-15(10)12/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKJDUVSQKLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5846388.png)

![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)

![dimethyl [(4-nitrophenyl)thio]dithioimidocarbonate](/img/structure/B5846436.png)
![4-[(mesitylamino)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5846439.png)
![2-ethyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5846446.png)



![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5846483.png)
![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)
